molecular formula C7H3Br2FN2 B3294731 3,4-Dibromo-6-fluoro-1H-indazole CAS No. 887567-86-4

3,4-Dibromo-6-fluoro-1H-indazole

Cat. No.: B3294731
CAS No.: 887567-86-4
M. Wt: 293.92 g/mol
InChI Key: SDMPNDGERLMNED-UHFFFAOYSA-N
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Description

Significance of the Indazole Scaffold in Organic and Medicinal Chemistry Research

The indazole scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds and approved drugs. mdpi.com This bicyclic heterocycle, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a versatile pharmacophore due to its ability to engage in various biological interactions. mdpi.com

Indazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including but not limited to:

Anticancer: A number of commercially available anticancer drugs, such as Niraparib and Pazopanib, feature the indazole core. rsc.org These drugs often function as kinase inhibitors, a class of targeted therapy that blocks enzymes involved in cancer cell growth and proliferation. nih.gov

Anti-inflammatory: The indazole nucleus is a key component in various compounds developed for their anti-inflammatory properties.

Antimicrobial and Antiviral: Researchers have explored indazole derivatives for their potential to combat bacterial and viral infections, including HIV. mdpi.com

Neurological Applications: The scaffold is also present in compounds investigated for their effects on the central nervous system.

The stability of the 1H-indazole tautomer, which is thermodynamically favored over the 2H-indazole form, makes it a reliable and predictable component in drug design. mdpi.com Its synthetic accessibility and the ease with which it can be functionalized at various positions further enhance its appeal to medicinal chemists. mdpi.com

Strategic Importance of Halogenation (Bromine and Fluorine) in Indazole Chemistry

The introduction of halogen atoms—in this case, bromine and fluorine—onto the indazole scaffold is a deliberate and strategic decision in chemical synthesis and drug design. Halogenation can profoundly influence a molecule's physicochemical and biological properties in several ways:

Modulation of Biological Activity: Halogens can alter the electronic nature of the aromatic system, which can enhance the binding affinity of the molecule to its biological target. rsc.org Fluorine, in particular, is often used to increase metabolic stability and improve membrane permeability, desirable traits for drug candidates. mdpi.com

Synthetic Handles for Further Functionalization: Bromine atoms are particularly useful as "synthetic handles." They serve as reactive sites for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.org This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of diverse and complex molecular architectures. This versatility is crucial for creating libraries of compounds for drug screening.

Site-Selectivity: The ability to introduce halogens at specific positions on the indazole ring allows for fine-tuning of the molecule's properties. Metal-free halogenation techniques have been developed to achieve high regioselectivity, providing access to specific isomers that might have different biological activities. rsc.org

In 3,4-Dibromo-6-fluoro-1H-indazole , the presence of two bromine atoms offers multiple points for subsequent chemical modification, while the fluorine atom can contribute to improved pharmacokinetic properties of any resulting larger molecules.

Overview of Research Landscape for Halogenated 1H-Indazoles

The research landscape for halogenated 1H-indazoles is rich and varied, underscoring their importance as intermediates and as bioactive molecules in their own right. While a detailed research profile for this compound is sparse, the activities of its close analogs provide a clear picture of the field.

For instance, related compounds like 4-bromo-6-fluoro-1H-indazole have been investigated for their potent inhibitory effects on certain serine/threonine kinases, which are implicated in various cancers. Other analogs, such as 7-bromo-4-chloro-1H-indazol-3-amine , serve as crucial intermediates in the synthesis of potent antiviral agents like Lenacapavir, used in the treatment of HIV. chemrxiv.orgchemrxiv.org

Furthermore, studies on various halogenated indazoles have revealed a broad range of biological activities. Some have been explored as bacterial GyrB inhibitors, presenting a novel approach to antibacterial therapy. nih.gov Others have been found to interact with cannabinoid receptors, indicating their potential in neuroscience research. nih.gov

The synthesis of these halogenated indazoles is also an active area of research. Methods often involve multi-step sequences starting from substituted anilines or other commercially available materials. For example, the synthesis of 5-bromo-4-fluoro-1H-indazole has been achieved through a three-step process involving bromination, ring closure, and deprotection reactions. google.com These synthetic routes are continuously being optimized to improve yields and scalability for potential industrial applications.

Properties

IUPAC Name

3,4-dibromo-6-fluoro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FN2/c8-4-1-3(10)2-5-6(4)7(9)12-11-5/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMPNDGERLMNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of chemical analysis, providing unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei.

¹H NMR Analysis for Proton Environments and Coupling Patterns

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and electronic environment of hydrogen atoms within a molecule. For 3,4-Dibromo-6-fluoro-1H-indazole, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the aromatic ring and the N-H proton of the indazole core. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine and fluorine substituents. Furthermore, the coupling patterns (spin-spin splitting) between adjacent protons would provide crucial information about their relative positions on the indazole ring.

¹³C NMR Analysis for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound would, in principle, produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are highly sensitive to the local electronic environment, with the carbons bonded to bromine and fluorine exhibiting characteristic shifts. This technique is vital for confirming the substitution pattern on the indazole ring.

Advanced NMR Techniques (e.g., ¹⁹F NMR, 2D NMR) for Comprehensive Structural Assignment

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a particularly powerful tool for characterizing this compound. ¹⁹F NMR provides direct information about the chemical environment of the fluorine atom and can reveal couplings to nearby protons, aiding in the definitive assignment of the fluorine's position.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, offering a fingerprint of the functional groups present.

Vibrational Analysis and Identification of Key Functional Groups

The IR and Raman spectra of this compound would display characteristic absorption or scattering bands corresponding to the vibrations of its specific functional groups. Key expected vibrations would include the N-H stretching frequency of the indazole ring, C-H stretching and bending modes of the aromatic ring, C-N and N-N stretching vibrations within the heterocyclic core, and the characteristic vibrations of the C-F and C-Br bonds. The positions of these bands provide confirmatory evidence for the presence of these functional groups.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a high degree of accuracy. For this compound, this technique would provide its exact mass, which can then be compared to the theoretically calculated mass to confirm its elemental composition.

Despite the importance of this analysis, specific high-resolution mass spectrometry data for this compound has not been reported in the reviewed scientific literature.

Table 1: Theoretical Mass Data for this compound

ParameterValue
Molecular FormulaC₇H₃Br₂FN₂
Theoretical Monoisotopic Mass291.8647 u
Theoretical Average Mass292.871 u

Note: This table represents theoretical values, as no experimental data has been found.

Fragmentation Pattern Analysis for Structural Confirmation

In conjunction with mass spectrometry, the analysis of a compound's fragmentation pattern provides valuable information about its structural connectivity. By observing the masses of the fragments produced upon ionization, researchers can deduce the arrangement of atoms and functional groups within the molecule.

No studies detailing the mass spectrometry fragmentation pattern of this compound are currently available in the public domain.

X-ray Crystallography for Solid-State Molecular Structure Determination

A search of crystallographic databases and research publications did not yield any results for the single-crystal X-ray structure of this compound.

Elemental Analysis (CHNS/O) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample. The results of this analysis are compared with the theoretical percentages calculated from the compound's molecular formula to verify its purity and elemental composition.

Specific experimental data from the elemental analysis of this compound is not available in published research.

Table 2: Theoretical Elemental Composition of this compound

ElementTheoretical Percentage
Carbon (C)28.70%
Hydrogen (H)1.03%
Bromine (Br)54.56%
Fluorine (F)6.48%
Nitrogen (N)9.56%

Note: This table represents theoretical values, as no experimental data has been found.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. This technique is used to assess the thermal stability of a compound and to identify decomposition temperatures.

There are no publicly available thermogravimetric analysis studies for this compound to report on its thermal stability.

Powder X-ray Diffraction (PXRD) for Crystalline Nature

Powder X-ray diffraction is a technique used to characterize the crystalline nature of a solid material. The resulting diffraction pattern is unique to a specific crystalline solid and can be used to identify the crystalline phase and assess its purity.

No powder X-ray diffraction patterns for this compound have been found in the reviewed literature.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the electronic structure, reactivity, and other molecular properties of novel compounds. For 3,4-Dibromo-6-fluoro-1H-indazole, these theoretical approaches provide insights that are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry, by minimizing the total electronic energy. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy state. nih.govniscpr.res.in

The optimization process involves iterative calculations that adjust the atomic coordinates to find a stationary point on the potential energy surface, ensuring a stable molecular conformation. The resulting minimized energy is a key indicator of the molecule's thermodynamic stability.

Illustrative Optimized Geometry Parameters for this compound (Calculated using DFT)

ParameterBond Length (Å)ParameterBond Angle (°)
C3-C41.40C4-C3-Br120.5
C3-Br1.88C3-C4-Br121.0
C4-Br1.89C5-C6-F118.5
C6-F1.35N1-N2-C3112.0
N1-N21.37C7a-N1-N2108.0

Note: The data in this table is illustrative and based on typical values for similar structures.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic properties. aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant parameter for assessing molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich indazole ring system, while the LUMO may be distributed across the aromatic system, influenced by the electron-withdrawing halogen substituents.

Illustrative Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
Energy Gap (ΔE)4.7

Note: The data in this table is illustrative and based on computational studies of analogous halogenated indazoles.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netias.ac.inresearchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In the MEP map of this compound, the negative potential is anticipated to be concentrated around the nitrogen atoms of the indazole ring and the fluorine atom due to their high electronegativity. The hydrogen atom on the N1 nitrogen would exhibit a region of positive potential, making it a potential site for deprotonation. The bromine atoms would also influence the electrostatic potential distribution.

Mulliken Population Analysis and Atomic Charge Distribution

For this compound, the Mulliken charges would likely show significant negative charges on the fluorine and nitrogen atoms, reflecting their electronegativity. The carbon atoms bonded to the halogens would exhibit positive charges, while the hydrogen atom attached to the nitrogen would also have a partial positive charge.

Illustrative Mulliken Atomic Charges for this compound

AtomMulliken Charge (a.u.)
F-0.35
N1-0.25
N2-0.15
Br (at C3)-0.05
Br (at C4)-0.06
H (on N1)+0.30

Note: The data in this table is illustrative and based on general principles of atomic charges in similar molecules.

Tautomerism and Isomerism Investigations

Tautomerism is a key feature of indazole chemistry, significantly influencing the physical and biological properties of its derivatives. nih.gov

Theoretical Assessment of 1H- and 2H-Indazole Tautomer Stability and Interconversion

Indazole can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. In most cases, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov Computational studies, typically using DFT, can be employed to calculate the relative energies of these tautomers and the energy barrier for their interconversion.

For this compound, it is expected that the 1H tautomer is the more stable form. Theoretical calculations would involve optimizing the geometries of both the 1H and 2H tautomers and comparing their total electronic energies. The energy difference would quantify the relative stability. The transition state for the interconversion, which involves the migration of the proton between the N1 and N2 positions, can also be located to determine the activation energy for this process. Generally, direct alkylation of 1H-indazoles can lead to a mixture of N1- and N2-substituted products. nih.gov

Conformational Analysis of Halogenated Indazole Systems

The conformational landscape of halogenated indazoles is a critical determinant of their biological activity and physical properties. Theoretical studies, often employing methods like Density Functional Theory (DFT), are used to explore the potential energy surface of these molecules.

For the parent indazole system, the 1H-tautomer is generally more stable than the 2H-tautomer. chemicalbook.com The free energy of the 1H-tautomer is approximately 2.3 kcal/mol lower than the 2H-form, indicating its energetic preference. chemicalbook.com This stability is further supported by calculations at the MP2/6-31G* level of theory, which predict an energy difference of 3.6 kcal/mol after considering thermal energy correction and entropy effects. chemicalbook.com Experimental thermochemical and photochemical studies also confirm the greater stability of the 1H-form, irrespective of the solvent. chemicalbook.com

Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts)

Computational methods are powerful tools for predicting spectroscopic properties, which aids in the structural elucidation of newly synthesized compounds. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts.

Theoretical calculations of NMR parameters have been successfully applied to various indazole derivatives. For instance, in the study of the reaction of NH-indazoles with formaldehyde (B43269), GIAO calculations at the B3LYP/6-311++G(d,p) level of theory provided a solid foundation for the experimental NMR observations, including 13C and 15N nuclei. acs.org For fluorinated compounds, DFT-GIAO calculations using the B3LYP method with various basis sets have been shown to predict 19F NMR chemical shifts with reasonable accuracy. The inclusion of diffuse functions in the basis set, such as in 6-31++G(d,p), significantly improves the correlation between calculated and experimental values, often to within a 10 ppm deviation. nih.gov

Computational Elucidation of Reaction Mechanisms and Pathways

Quantum mechanics (QM) calculations are instrumental in unraveling the intricate details of reaction mechanisms, providing insights that are often inaccessible through experimental means alone. wuxibiology.com For indazole systems, computational studies have clarified the regioselectivity of reactions like alkylation.

Furthermore, computational studies on the addition of 1H-indazole and its nitro derivatives to formaldehyde have detailed the mechanism of N1-CH2OH derivative formation. acs.org These calculations, performed on indazolium cations, have helped to understand the reaction pathways in acidic conditions. acs.org

Molecular Modeling for Ligand Design and Theoretical Target Interaction Studies

Molecular modeling plays a pivotal role in modern drug design, enabling the rational design of ligands with desired biological activities. For indazole derivatives, which are known to interact with various biological targets, computational approaches like docking and molecular dynamics (MD) simulations are frequently employed. nih.govmdpi.com

Indazole derivatives have been identified as potent inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a crucial target in cancer therapy. nih.gov Molecular docking and MD simulations have shown that these compounds can achieve stable binding within the active site of the HIF-1α protein. nih.gov Similarly, theoretical investigations of arylsulphonyl indazole derivatives as potential ligands for VEGFR2 kinase have confirmed their ability to bind efficiently within the kinase pocket. mdpi.com These studies identified key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. mdpi.com

Structure-Activity Relationship (SAR) Derivation from Theoretical Models

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, providing mathematical models that correlate the chemical structure of a compound with its biological activity. aboutscience.euaboutscience.eu For indazole derivatives, 3D-QSAR studies have been instrumental in understanding the structural features that influence their inhibitory potency against targets like HIF-1α. nih.gov

These models generate steric and electrostatic contour maps that provide a structural framework for designing new, more potent inhibitors. nih.gov For instance, SAR studies on indazole derivatives as anticancer agents have revealed that halogen substitutions can be more potent than alkyl substitutions. nih.gov Specifically, in a series of compounds, a bromo-substituted derivative exhibited better inhibitory activity than methyl-substituted analogues. nih.gov Furthermore, SAR studies on indazole-3-carboxamides as CRAC channel blockers highlighted the critical importance of the regiochemistry of the amide linker for inhibitory activity. nih.gov

Compound SeriesTargetKey SAR FindingReference
Indazole DerivativesHIF-1αSteric and electrostatic fields are key for inhibitory potency. nih.gov
Indazole DerivativesAnticancerHalogen substitution is more potent than alkyl substitution. nih.gov
Indazole-3-carboxamidesCRAC ChannelThe specific 3-carboxamide regiochemistry is crucial for activity. nih.gov
1H-Indazole DerivativesIDO1Substituents at the 4 and 6-positions are crucial for inhibition. nih.gov

Research Applications As Advanced Chemical Building Blocks

Role in Heterocyclic Chemistry and Scaffold Diversification

The indazole core is a prominent scaffold in medicinal chemistry and materials science. chim.itnih.gov The functionalization of this core is key to creating diverse libraries of compounds for screening and development. 3,4-Dibromo-6-fluoro-1H-indazole is particularly well-suited for this purpose due to its distinct substitution pattern.

The bromine atoms at the C3 and C4 positions are prime sites for modification through various metal-catalyzed cross-coupling reactions. chim.it These reactions are fundamental to modern organic synthesis and allow for the introduction of a wide array of substituents. For instance, Suzuki-Miyaura coupling can be used to introduce aryl or heteroaryl groups, Buchwald-Hartwig amination for adding amine functionalities, and Sonogashira coupling for incorporating alkynes. The ability to selectively functionalize one bromine atom over the other, based on subtle differences in reactivity or through the use of specific catalytic systems, offers a pathway to highly diversified molecular scaffolds.

The fluorine atom at the C6 position also plays a crucial role. It modifies the electronic properties of the indazole ring system, influencing its reactivity and the physicochemical properties of its derivatives, such as lipophilicity and metabolic stability. This is a critical consideration in drug design. Moreover, the fluorine can participate in specific interactions like hydrogen bonding, which can be important for molecular recognition in biological systems or for controlling the solid-state packing in materials. ossila.com The development of synthetic methods for creating polysubstituted indazoles, including those with fluorine, is an active area of research. researchgate.net

Precursors for Complex Molecular Architectures and Poly-substituted Systems

The true power of this compound as a building block lies in its capacity to serve as a precursor for intricate, poly-substituted molecular systems. The sequential and regioselective functionalization of the two bromine atoms allows for the construction of complex molecules that would be difficult to access through other synthetic routes.

A synthetic strategy might involve the initial selective reaction at the more reactive C3-Br bond, followed by a different transformation at the C4-Br position. This stepwise approach provides precise control over the final structure. For example, a patent describes a synthetic method for a related compound, 5-bromo-4-fluoro-1H-indazole, starting from 3-fluoro-2-methylaniline (B146951) through a sequence of bromination, ring closure, and deprotection reactions. google.com This highlights the multi-step synthetic pathways used to generate such functionalized precursors.

This step-by-step functionalization is essential for building molecules with defined three-dimensional structures and functionalities, which are often required for high-potency and selective interactions with biological targets or for creating advanced materials with specific electronic or photophysical properties. The ability to introduce multiple, different functional groups onto the indazole core makes this compound a key intermediate in the synthesis of complex natural product analogues and novel pharmaceutical agents.

Applications in Materials Science Research

The unique electronic and photophysical properties of the indazole ring system make it an attractive component for advanced materials. The introduction of halogen atoms, as in this compound, provides a means to fine-tune these properties and to anchor the scaffold within larger material architectures.

Indazole-based compounds have applications in dye-sensitized solar cells (DSSCs). ossila.comfluoromart.com In these devices, a dye molecule absorbs light and injects an electron into a semiconductor. The indazole moiety can act as a powerful chromophore or as a component of a larger dye structure. ossila.com The ability of the pyrazole (B372694) part of the indazole to coordinate with metal centers is also advantageous. ossila.com By using the bromine atoms on this compound to attach anchoring groups (like carboxylic acids) and to extend the conjugated system, it is possible to design novel dyes with strong light absorption and efficient electron transfer properties, which are key to high-performance DSSCs.

The pyrazole ring within the indazole structure is an excellent ligand for coordinating with metal ions. ossila.com This property allows for the creation of a wide range of metal-organic frameworks (MOFs) and coordination polymers. By functionalizing this compound with linker groups via its bromine atoms, it can be used to build multidimensional networks. The fluorine atom can influence the electronic environment of the coordinating nitrogen atoms and can also direct the self-assembly process through non-covalent interactions. These resulting functional materials can have applications in gas storage, catalysis, and sensing. Related fluorinated indazoles can coordinate to metals like Iridium (Ir), Lanthanum (Ln), and Europium (Eu) to create photosensitizers. ossila.comfluoromart.com

Chemical Probe Design in Mechanistic Biology Research

Chemical probes are small molecules used to study the function of proteins and other biomolecules in their native environment. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in potent and selective kinase inhibitors. researchgate.netnih.gov This makes indazole derivatives excellent starting points for the design of chemical probes.

This compound provides a template that can be elaborated to create specific probes. For example, one of the bromine atoms could be replaced with a group that confers selectivity for a particular biological target. The other bromine atom can then be used as an attachment point for a reporter tag (like a fluorophore or a biotin (B1667282) moiety) or a reactive group for covalent labeling of the target protein. The fluorine atom helps in optimizing the potency and pharmacokinetic properties of the probe. While direct research on this compound for this purpose is not widely published, the functionalization of the indazole core at the C3 position is a known strategy for developing highly valuable pharmaceutical precursors for treating cancer and other diseases. mdpi.comresearchgate.net The principles of its diversification make it an ideal candidate for developing targeted chemical probes to investigate biological pathways and validate new drug targets.

Design Principles for Modulating Molecular Interactions (e.g., Kinase Inhibitor Design)

The indazole scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The nitrogen atoms of the indazole ring can form key hydrogen bonds with the "hinge" region of the kinase active site, a critical interaction for potent inhibition.

The design of kinase inhibitors often involves the strategic functionalization of the core scaffold to enhance binding affinity and selectivity. The bromine atoms at the 3 and 4-positions of this compound serve as versatile synthetic handles. These positions can be readily modified through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce a diverse array of chemical moieties. This allows for the systematic exploration of the chemical space around the core scaffold to optimize interactions with different sub-pockets of the kinase active site.

The fluorine atom at the 6-position is another key feature. Fluorine is a bioisostere of a hydrogen atom but possesses unique properties. Its high electronegativity can lead to favorable electrostatic interactions with the target protein. Furthermore, the introduction of fluorine can block metabolic attack at that position, thereby increasing the metabolic stability and bioavailability of the resulting drug candidate. The presence of multiple halogens can thus be a strategic design element to fine-tune the pharmacological profile of a potential drug molecule.

A review of substituted indazole derivatives highlights that the nature and position of substituents on the indazole ring are critical for their biological activity. nih.gov For instance, in a series of 1H-indazole derivatives designed as phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, 4,6-disubstituted analogs were found to be highly potent and selective. nih.gov While this study does not specifically mention the 3,4-dibromo-6-fluoro analog, it underscores the importance of substitution at these positions for achieving desired biological activity.

Elucidation of Molecular Recognition and Binding Modes with Biological Targets

Understanding how a molecule binds to its biological target is fundamental to rational drug design. While specific molecular docking studies for this compound are not widely published, the binding modes of numerous other indazole-based inhibitors provide a blueprint for how this compound might interact with its targets.

For this compound, the bromine atoms could potentially form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition. The fluorine atom can also participate in hydrogen bonding or other polar interactions. The precise binding mode would, of course, be dependent on the specific topology and amino acid composition of the target protein's active site.

Development of Analogs for Exploring Molecular Mechanisms of Action

The synthesis of analogs is a cornerstone of medicinal chemistry, allowing researchers to probe the structure-activity relationship (SAR) and elucidate the molecular mechanisms of action of a lead compound. The dibrominated nature of this compound makes it an ideal starting point for the generation of a library of analogs.

A study on 1H-indazole-3-amine derivatives demonstrated that modifications at the C-5 position of the indazole ring significantly impacted the inhibitory activity against various cancer cell lines. nih.gov This highlights the sensitivity of the biological activity to the substitution pattern on the indazole core. Similar systematic analog development starting from this compound could yield valuable insights into its potential biological targets and mechanisms of action.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Methodologies for Halogenated Indazoles

A promising avenue is the advancement of metal-free direct C-H halogenation . Recent studies have demonstrated the regioselective mono- and polyhalogenation of 2H-indazoles using N-halosuccinimides (NCS, NBS) in environmentally benign solvents like ethanol (B145695) or even water. rsc.org These methods offer mild reaction conditions, simple execution, and high functional group tolerance, making them ideal for the synthesis of complex molecules. rsc.org For the synthesis of 3,4-Dibromo-6-fluoro-1H-indazole, a sequential, one-pot metal-free approach could be envisioned, starting from a 6-fluoro-1H-indazole precursor.

Furthermore, the development of flow chemistry for halogenation reactions is a key area of future research. Flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can enhance selectivity and safety, particularly for exothermic halogenation reactions. This approach also allows for easier scalability, which is crucial for the eventual production of these compounds for industrial applications.

Another area of focus is the use of hypervalent iodine reagents for halogenation. chim.it These reagents are often less toxic than traditional halogenating agents and can provide unique reactivity and selectivity. Research into designing new hypervalent iodine reagents specifically for the controlled di-bromination of fluorinated indazoles could yield highly efficient and selective synthetic pathways.

The principles of sustainable synthesis for halogenated indazoles are summarized in the table below.

Synthetic Strategy Key Features Relevance to this compound
Metal-Free C-H HalogenationAvoids toxic metal catalysts; uses greener solvents (e.g., water, ethanol). rsc.orgPotentially allows for direct, regioselective bromination of a 6-fluoro-1H-indazole precursor.
Flow ChemistryEnhanced safety, scalability, and control over reaction conditions.Could enable the safe and efficient large-scale production of the target compound.
Hypervalent Iodine ReagentsLower toxicity and unique reactivity profiles. chim.itMay offer alternative and highly selective routes for the introduction of bromine atoms.

Advanced Computational Approaches for Precise Structure-Property Prediction and Design

The precise prediction of molecular properties through computational methods is revolutionizing chemical research. For a molecule like this compound, where experimental data may be scarce, in silico techniques are invaluable for predicting its behavior and guiding its development.

Density Functional Theory (DFT) is a powerful tool for this purpose. DFT calculations can be used to determine the geometric and electronic structure of the molecule, including bond lengths, bond angles, and the distribution of electron density. nih.gov This information is crucial for understanding the molecule's stability and reactivity. For instance, DFT can predict the most likely sites for further chemical modification.

A key application of DFT is the calculation of the Frontier Molecular Orbitals (HOMO and LUMO) . The energies of the HOMO and LUMO and the HOMO-LUMO energy gap are fundamental descriptors of a molecule's electronic properties and its potential for use in organic electronic devices. nih.govjocpr.com A smaller HOMO-LUMO gap is generally associated with higher reactivity and can be indicative of a material's potential as an organic semiconductor. jocpr.com

Furthermore, computational methods can provide deep insights into reaction mechanisms. For example, DFT calculations have been used to elucidate the regioselectivity of N-alkylation in substituted indazoles by modeling the transition states of different reaction pathways. nih.gov This approach could be applied to the synthesis of this compound to understand and control the formation of the desired isomer. Time-dependent DFT (TD-DFT) can also be used to predict the UV-visible absorption spectra of these molecules, which is essential for the design of photoactive materials. researchgate.netmdpi.com

The table below outlines some key computational approaches and their applications.

Computational Method Predicted Properties Significance for this compound
Density Functional Theory (DFT)Molecular geometry, electronic structure, reactivity indicators. nih.govProvides fundamental understanding of the molecule's stability and chemical behavior.
Frontier Molecular Orbital (FMO) TheoryHOMO-LUMO energies and energy gap. nih.govjocpr.comPredicts electronic and optical properties, guiding its potential use in functional materials.
Time-Dependent DFT (TD-DFT)UV-visible absorption spectra, excitation energies. researchgate.netmdpi.comEssential for designing and understanding photoactive applications.
Mechanistic DFT StudiesReaction pathways, transition state energies, regioselectivity. nih.govGuides the development of efficient and selective synthetic routes.

Exploration of this compound in Advanced Functional Materials

While the application of this compound in advanced functional materials is still a nascent field, the known properties of halogenated aromatic compounds and other functionalized indazoles suggest significant potential.

Halogenation is a well-established strategy for tuning the properties of organic semiconductors . The introduction of fluorine atoms, for example, can lower the HOMO and LUMO energy levels, which can improve air stability and facilitate electron injection and transport in n-type semiconductor materials. researchgate.net The presence of bromine atoms can also influence the solid-state packing of the molecules, which is a critical factor for charge transport in organic field-effect transistors (OFETs).

There is also growing interest in indazole derivatives as fluorescent materials . Some indazole-containing compounds have been shown to exhibit aggregation-induced emission (AIE), a phenomenon where the molecules are non-emissive in solution but become highly fluorescent in the aggregated state. rsc.org This property is highly desirable for applications in chemical sensors, bio-imaging, and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The specific substitution pattern of this compound could lead to unique photophysical properties, making it a candidate for novel AIEgens.

The potential applications in advanced functional materials are summarized below.

Potential Application Area Underlying Principle Prospective Role of this compound
Organic SemiconductorsHalogenation tunes electronic energy levels and solid-state packing. researchgate.netThe combination of fluorine and bromine could lead to materials with desirable charge transport properties for OFETs.
Organic Light-Emitting Diodes (OLEDs)Indazole derivatives can act as fluorescent emitters or host materials. rsc.orgCould be explored as a component of the emissive layer, potentially exhibiting unique color and efficiency.
Chemical and Biological SensorsThe fluorescence of indazole derivatives can be modulated by external stimuli. rsc.orgIts fluorescence properties could be sensitive to specific analytes, leading to new sensor technologies.

Interdisciplinary Research Integrating Synthesis, Computation, and Mechanistic Studies

The future development of this compound and related compounds will greatly benefit from an interdisciplinary research approach that tightly integrates synthetic chemistry, computational modeling, and mechanistic investigations.

A powerful example of this synergy is the use of computational studies to guide synthetic efforts. As mentioned earlier, DFT calculations can predict the regioselectivity of a reaction, allowing chemists to choose the optimal conditions to obtain the desired product, thereby minimizing trial-and-error experimentation. nih.gov

Mechanistic studies, which can involve kinetic experiments and the isolation and characterization of reaction intermediates, provide crucial data to validate and refine computational models. acs.orgrsc.org For instance, by studying the mechanism of the halogenation of 6-fluoro-1H-indazole, researchers can gain a deeper understanding of the factors that control the position of bromination, leading to more rational and efficient syntheses of the 3,4-dibromo derivative.

This integrated approach creates a feedback loop: synthetic results inform and validate computational models, which in turn provide predictions that guide future synthetic work. This cycle accelerates the discovery and development of new molecules and materials with tailored properties. For this compound, such an approach would be instrumental in not only optimizing its synthesis but also in understanding its structure-property relationships, which is essential for unlocking its full potential in various applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 3,4-Dibromo-6-fluoro-1H-indazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves halogenation of a fluorinated indazole precursor. Bromination agents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in polar aprotic solvents (e.g., DMF or DCM) at 0–25°C are commonly used. Optimization requires controlling stoichiometry (e.g., 2–3 equivalents of Br₂ or NBS) and reaction time to avoid over-bromination. For regioselective bromination at the 3- and 4-positions, directing groups (e.g., electron-withdrawing substituents) or protective strategies (e.g., THP protection of the indazole NH) may enhance selectivity . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm substitution patterns. Fluorine (19F^{19}\text{F}-NMR) and bromine splitting patterns aid in distinguishing regioisomers.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected for C7H4Br2FN2\text{C}_7\text{H}_4\text{Br}_2\text{FN}_2: ~315.8 g/mol) and isotopic patterns from bromine.
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly when steric or electronic effects complicate NMR interpretation .

Advanced Research Questions

Q. How does regioselectivity in electrophilic substitution reactions of this compound impact downstream functionalization?

  • Methodological Answer : The existing bromine and fluorine substituents direct further reactions. Bromine at C3 and C4 deactivates the ring, favoring meta/para substitution in subsequent reactions. Fluorine at C6, an ortho/para-directing group, competes but is less activating. Computational modeling (e.g., DFT calculations) predicts reactive sites, while experimental validation via Suzuki-Miyaura coupling (e.g., with aryl boronic acids) confirms regiochemical outcomes. Steric hindrance from bromine may limit coupling efficiency, necessitating bulky ligands (e.g., SPhos\text{SPhos}) or elevated temperatures .

Q. What mechanisms underlie the biological activity of this compound derivatives in enzyme inhibition studies?

  • Methodological Answer : Indazole derivatives often act as kinase inhibitors by binding to ATP pockets. For example, fluorinated analogs disrupt hydrophobic interactions, while bromine enhances halogen bonding with key residues (e.g., backbone carbonyls). Competitive inhibition assays (e.g., IC₅₀ determination via fluorescence polarization) and molecular docking (using software like AutoDock Vina) validate binding modes. Contradictory activity data across studies may arise from assay conditions (e.g., pH, co-solvents) or enzyme isoform specificity, necessitating orthogonal validation (e.g., SPR, ITC) .

Q. How should researchers address contradictory data in pharmacological profiling of halogenated indazoles?

  • Methodological Answer : Contradictions often stem from variability in cell lines, assay protocols, or compound purity. Mitigation strategies include:

  • Standardized Assays : Use WHO-endorsed protocols for cytotoxicity (e.g., MTT assays) and enzyme inhibition.
  • Batch Consistency : Ensure ≥95% purity (HPLC-UV) and characterize stability under assay conditions (e.g., DMSO stock solutions).
  • Data Falsification Checks : Apply statistical frameworks (e.g., Grubbs’ test for outliers) and replicate experiments across independent labs .

Q. What strategies improve the design of this compound analogs for enhanced bioavailability?

  • Methodological Answer : Bioisosteric replacement (e.g., substituting Br with CF₃ or CN groups) balances lipophilicity and metabolic stability. Prodrug approaches (e.g., phosphate esters) enhance aqueous solubility. Pharmacokinetic profiling in rodent models (plasma t½, AUC) guides structural tweaks. For CNS penetration, reduce molecular weight (<450 Da) and optimize logP (2–3) via substituent modulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.